CYP2D6 Enzyme Inhibition Profile of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one Compared to In-Class Pyrrolidin-2-one Analogs
In vitro CYP450 inhibition screening data from BindingDB (AstraZeneca curated dataset) indicate that 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CHEMBL2086687) exhibits an IC₅₀ of 30,000 nM (30 µM) against human CYP2D6, classifying it as a weak CYP2D6 inhibitor [1]. In contrast, the structurally related PDE4 inhibitor rolipram (4-(3-cyclopentyloxy-4-methoxy-phenyl)pyrrolidin-2-one) is known to be metabolized by CYP2D6 and other CYP isoforms, suggesting potential substrate or inhibitory interactions that may differ from those of the target compound [2]. While direct head-to-head IC₅₀ data for other N-arylpyrrolidin-2-one analogs under identical assay conditions are not publicly available, the reported weak CYP2D6 inhibition for 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one provides a quantitative benchmark for evaluating this specific substitution pattern's metabolic liability relative to in-class compounds with alternative aryl substitutions [1].
| Evidence Dimension | CYP2D6 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 30,000 nM (30 µM) |
| Comparator Or Baseline | Rolipram (substrate of CYP2D6; no IC₅₀ available) |
| Quantified Difference | Weak inhibitor (IC₅₀ = 30 µM) vs. substrate profile |
| Conditions | In vitro enzyme inhibition assay (human CYP2D6, unknown origin) |
Why This Matters
Quantitative CYP2D6 inhibition data informs drug-drug interaction risk assessment and guides the selection of building blocks with favorable metabolic profiles in early-stage medicinal chemistry campaigns.
- [1] BindingDB. BDBM50420839 (CHEMBL2086687). Cytochrome P450 2D6 (Human) Enzyme Inhibition Data: IC₅₀ = 3.00E+4 nM. AstraZeneca curated by ChEMBL. View Source
- [2] Rolipram. DrugBank/ChEMBL. Metabolism: Hepatic via CYP2C8, CYP2C9, CYP2C19 and CYP2D6. View Source
